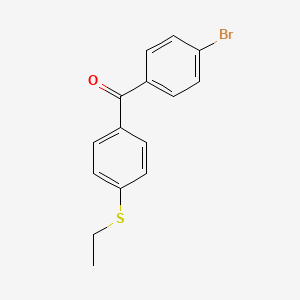

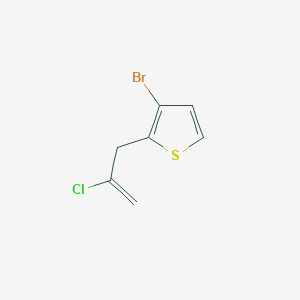

2-Bromo-3-(3-methyl-2-thienyl)-1-propene

Übersicht

Beschreibung

“2-Bromo-3-(3-methyl-2-thienyl)-1-propene” is a chemical compound. It is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound is related to 3-Methylthiophene .

Synthesis Analysis

The synthesis of this compound can be achieved through a process involving 3-Methylthiophene, hydrogen bromide water solution of 48 percent concentration, and aether . The reaction is carried out under whipping condition cooling to 22 below zero degrees, then heating-up to 15 degrees by gradient, and at every temperature spots add isometric aqueous hydrogen peroxide solution of 35 percent concentration .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of less than 25 °C, a boiling point of 173-176 °C (lit.), and a density of 1.572 g/mL at 25 °C (lit.) . It is soluble in Chloroform and Ethyl Acetate, but insoluble in water .Wirkmechanismus

Target of Action

It is used as a pharmaceutical intermediate to prepare pyrazolo [3,4-d]pyrimidine derivatives . These derivatives are known to inhibit various viruses such as human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .

Mode of Action

Its derivatives, particularly pyrazolo [3,4-d]pyrimidine derivatives, are known to inhibit viral replication . The compound may interact with its targets, leading to changes that prevent the virus from replicating and spreading.

Biochemical Pathways

Given its use in the synthesis of antiviral compounds, it may be involved in pathways related to viral replication and infection .

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body. Its insolubility in water may affect its distribution and excretion.

Result of Action

Its derivatives are known to inhibit viral replication , which could lead to a decrease in viral load and potentially alleviate symptoms of viral infections.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Furthermore, its solubility in different solvents indicates that the compound’s action and efficacy may be influenced by the chemical environment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Bromo-3-(3-methyl-2-thienyl)-1-propene in lab experiments is its high reactivity and selectivity. This compound can selectively modify specific amino acid residues in proteins or specific nucleotides in DNA, allowing researchers to study the effects of these modifications on biological processes.

However, one limitation of using this compound is its potential toxicity. This compound can cause DNA damage and potentially lead to mutations, which can have negative effects on cellular processes. In addition, this compound can also modify non-targeted molecules, leading to off-target effects and potentially confounding experimental results.

Zukünftige Richtungen

There are many potential future directions for research involving 2-Bromo-3-(3-methyl-2-thienyl)-1-propene. One area of interest is the development of new methods for selective protein modification using this compound. Researchers are exploring new strategies for targeting specific amino acid residues in proteins, which could lead to more precise control over protein function.

Another area of research involves the use of this compound as a tool for studying disease mechanisms. Researchers are exploring the effects of this compound on disease-related proteins and pathways, with the goal of developing new therapies for a wide range of diseases.

Overall, this compound is a valuable tool for scientific research, with many potential applications in the study of biological processes and disease mechanisms. Further research is needed to fully understand the effects of this compound on biological molecules and to develop new methods for selective modification using this compound.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(3-methyl-2-thienyl)-1-propene has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein function and interactions. This compound can selectively modify specific amino acid residues in proteins, allowing researchers to study the effects of these modifications on protein structure and function.

Another area of research involves the use of this compound as a tool for studying DNA damage and repair mechanisms. This compound can react with DNA to form covalent adducts, which can lead to DNA damage and potentially cause mutations. By studying the effects of this compound on DNA, researchers can gain insights into the mechanisms of DNA damage and repair.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-bromoprop-2-enyl)-3-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWYLTOECROTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol](/img/structure/B3314310.png)

![2-(4-methoxybenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3314317.png)

![4-(3-bromobenzyl)-2-(3-(methylthio)phenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3314323.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B3314325.png)

![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B3314326.png)

![8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3314336.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B3314343.png)